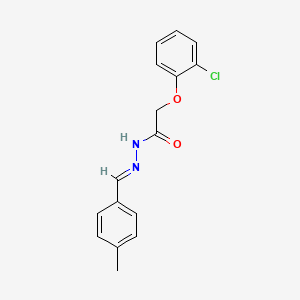
2-(2-Chlorophenoxy)-N'-(4-methylbenzylidene)acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide is an organic compound with the molecular formula C16H15ClN2O2 It is a derivative of acetohydrazide, characterized by the presence of a chlorophenoxy group and a methylbenzylidene group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide typically involves the reaction of 2-chlorophenoxyacetic acid with hydrazine hydrate to form 2-(2-chlorophenoxy)acetohydrazide. This intermediate is then reacted with 4-methylbenzaldehyde under reflux conditions to yield the final product. The reaction conditions often include the use of ethanol as a solvent and an acid catalyst to facilitate the condensation reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反応の分析
Types of Reactions
2-(2-Chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to an amine group.
Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives.
科学的研究の応用
2-(2-Chlorophenoxy)-N’-(4-methylbenzylidene)acetohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
2-(2-クロロフェノキシ)-N'-(4-メチルベンジリデン)アセトヒドラジドの作用機序には、特定の分子標的との相互作用が関与します。この化合物は、酵素や受容体に結合し、その活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。正確な経路と標的は、特定の用途や使用状況によって異なります。
類似化合物との比較
類似化合物
2-(2-クロロフェノキシ)アセトヒドラジド: メチルベンジリデン基がありません。
N'-(4-メチルベンジリデン)アセトヒドラジド: クロロフェノキシ基がありません。
4-メチルベンジリデンアセトヒドラジド: クロロフェノキシ基とアセトヒドラジド基の両方がありません。
独自性
2-(2-クロロフェノキシ)-N'-(4-メチルベンジリデン)アセトヒドラジドは、クロロフェノキシ基とメチルベンジリデン基の両方の存在により、独特です。これは、独特の化学的性質と潜在的な用途をもたらします。その構造により、さまざまな化学反応や相互作用が可能になり、さまざまな研究分野で貴重な化合物となっています。
特性
CAS番号 |
409348-99-8 |
|---|---|
分子式 |
C16H15ClN2O2 |
分子量 |
302.75 g/mol |
IUPAC名 |
2-(2-chlorophenoxy)-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C16H15ClN2O2/c1-12-6-8-13(9-7-12)10-18-19-16(20)11-21-15-5-3-2-4-14(15)17/h2-10H,11H2,1H3,(H,19,20)/b18-10+ |
InChIキー |
QYPUKRBEVGXRMG-VCHYOVAHSA-N |
異性体SMILES |
CC1=CC=C(C=C1)/C=N/NC(=O)COC2=CC=CC=C2Cl |
正規SMILES |
CC1=CC=C(C=C1)C=NNC(=O)COC2=CC=CC=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



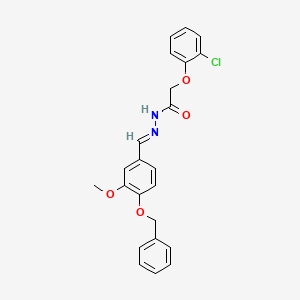
![N-[5-(Acetylamino)-2-methoxyphenyl]-2-{[4-allyl-5-(2-furyl)-4H-1,2,4-triazol-3-YL]sulfanyl}acetamide](/img/structure/B12039455.png)
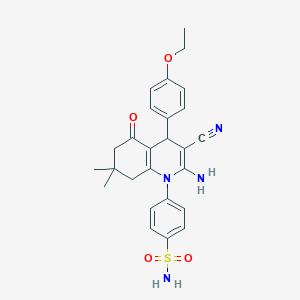
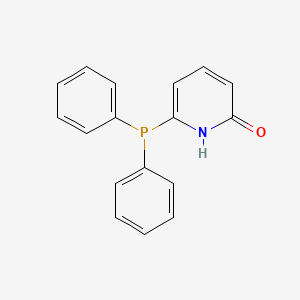

![N-(4-Fluorophenyl)-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-IJ]quinoline-6-carboxamide](/img/structure/B12039473.png)
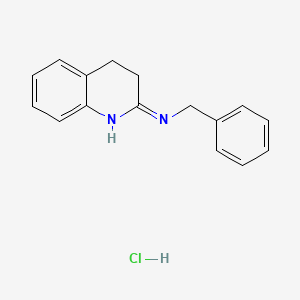

![2-{[3-(4-chlorophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3,4-dichlorophenyl)acetamide](/img/structure/B12039487.png)
![3-[(E)-(3-{[2-(Dimethylamino)anilino]carbonyl}-4-hydroxy-1-naphthyl)diazenyl]benzenesulfonic acid](/img/structure/B12039514.png)
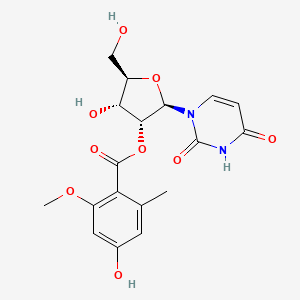

![(5Z)-5-[[2-(4-benzylpiperazin-1-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-cyclohexyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12039536.png)
